8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
“8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one” is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl and fluorophenyl groups via electrophilic aromatic substitution.
Condensation Reactions: Formation of the heptazatricyclic structure through condensation of nitrogen-containing intermediates.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
“8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Introduction of various functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
“8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[740
Medicinal Chemistry: Investigation of its pharmacological properties and potential as a therapeutic agent.
Materials Science: Exploration of its use in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- 8-(4-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Uniqueness
The uniqueness of “8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” lies in its specific substitution pattern and tricyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H11ClFN7O |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C18H11ClFN7O/c19-11-5-1-10(2-6-11)16-13-14(9-3-7-12(20)8-4-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16H,(H,23,28)(H,21,24,26) |
InChI Key |
AUQUHPNEVLLABL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)F)NC5=NN=NN25)Cl |
Origin of Product |
United States |
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